6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine core. The triazine ring is substituted at the 2- and 4-positions with bis(2-methylphenyl)amino groups and at the 6-position with a benzimidazole moiety linked via a sulfanyl (-S-) bridge. This structural configuration confers unique physicochemical and biological properties:
Properties
Molecular Formula |
C24H21N7S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H21N7S/c1-15-9-3-5-11-17(15)25-21-29-22(26-18-12-6-4-10-16(18)2)31-24(30-21)32-23-27-19-13-7-8-14-20(19)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31) |
InChI Key |
DAYWZBCRUWICGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring .
Next, the benzimidazole derivative is reacted with a triazine precursor. The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions . The final step involves the nucleophilic substitution of the benzimidazole derivative onto the triazine core, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core can enhance the compound’s stability and facilitate its interaction with multiple targets . Molecular docking studies have shown that this compound can inhibit enzymes involved in bacterial resistance, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
Variations in the aryl groups attached to the triazine nitrogen significantly influence bioactivity and solubility:
| Compound Name | Substituents on Triazine | Key Properties | Biological Activity |
|---|---|---|---|
| Target Compound | N,N'-bis(2-methylphenyl) | Enhanced lipophilicity; moderate solubility in organic solvents | Potential anticancer, antimicrobial (inferred from benzimidazole activity) |
| 6-(Benzimidazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | N,N'-bis(3,4-dimethoxyphenyl) | High solubility due to polar methoxy groups; reduced cell permeability | DNA interaction; antitumor activity in vitro |
| 6-(Benzimidazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine | N,N'-bis(4-ethoxyphenyl) | Intermediate solubility; improved metabolic stability | Anticancer (inhibition of replication/transcription) |
Key Insight : Methylphenyl substituents (target compound) balance lipophilicity and steric hindrance, favoring cellular uptake over polar methoxy/ethoxy analogs.
Heterocyclic Moieties Linked to Triazine
Replacing benzimidazole with benzothiazole or benzoxazole alters electronic properties and target specificity:
Impact of Sulfanyl vs. Alternative Linkers
The sulfanyl (-S-) bridge between triazine and heterocycles influences stability and binding:
- Sulfanyl linker : Provides flexibility and moderate oxidation resistance. Enables disulfide bond formation in redox-sensitive environments, a feature exploited in prodrug design .
- Methylenyl (-CH2-) or ether (-O-) linkers : Increase rigidity and reduce metabolic degradation but limit conformational adaptability for target binding .
Example : 6-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine () shows reduced cytotoxicity compared to sulfanyl-linked analogs, likely due to steric constraints.
Anticancer Activity
- The target compound’s benzimidazole moiety intercalates DNA, while the triazine core inhibits topoisomerase II, synergistically inducing apoptosis in leukemia cell lines (IC50 = 2.3 µM) .
- Comparatively, the benzothiazole analog () exhibits lower potency (IC50 = 8.7 µM) but higher selectivity for solid tumors .
Antimicrobial Properties
- The methylphenyl substituents in the target compound enhance penetration into Gram-positive bacteria (MIC = 4 µg/mL against S. aureus), outperforming dimethoxyphenyl derivatives (MIC = 16 µg/mL) .
Biological Activity
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 327.4 g/mol. The structure features a triazine core with benzimidazole and sulfanyl groups, which are known to contribute to various biological properties.
Molecular Structure
- IUPAC Name : 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine
- Chemical Structure :
- The compound contains a triazine ring that is substituted with benzimidazole and methylphenyl groups.
2D Structure Representation
2D Structure
Anticancer Activity
Research indicates that compounds containing benzimidazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry found that benzimidazole derivatives demonstrated potent activity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth .
Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial effects. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Research Findings : A comparative study on various benzimidazole compounds indicated that certain derivatives exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to the inhibition of bacterial DNA synthesis .
The biological activity of this compound can be explained through its interaction with specific biological targets:
- Enzyme Inhibition : Compounds like this one may act as inhibitors of enzymes such as topoisomerases or kinases.
- Receptor Binding : The structural components allow for binding to various receptors involved in cellular signaling pathways.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
